4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a carboxylic acid moiety at position 4. The Boc group enhances solubility and stability, making the compound suitable for synthetic intermediates in medicinal chemistry and agrochemical research . Its trifluoromethyl group contributes to lipophilicity and metabolic resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions .
Properties
Molecular Formula |
C11H14F3N3O4 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H14F3N3O4/c1-10(2,3)21-9(20)15-5-6(8(18)19)17(4)16-7(5)11(12,13)14/h1-4H3,(H,15,20)(H,18,19) |
InChI Key |
KRXMIPOPQRVFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1C(F)(F)F)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple stepsThe trifluoromethyl group is then introduced via a suitable reagent, such as trifluoromethyl iodide, under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the BOC protecting group, yielding the free amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines, and substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications
Due to its unique structural features, 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be used in several scientific research applications:
- Building block in organic synthesis The pyrazole moiety is a versatile scaffold in medicinal chemistry . The presence of the carboxylic acid group allows for modification and attachment to other molecules, making it a valuable building block for synthesizing more complex structures .
- Pharmaceutical development The trifluoromethyl group is a common pharmacophore in FDA-approved drugs . The inclusion of a trifluoromethyl group can alter the drug's metabolic stability, lipophilicity, and binding affinity . The compound 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid could be a useful intermediate in synthesizing novel trifluoromethyl-containing drugs [1, 2].
- Drug design Pyrazole derivatives have demonstrated a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties . This compound can be used in synthesizing pyrazole-based compounds with enhanced biological activities [1, 4, 6].
- Inhibitory activities Pyrazole derivatives exhibit inhibitory activity against COX-1, COX-2, and 5-LOX . They have shown effectiveness against pancreatic cell lines .
Case Studies
While specific case studies directly using 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid are not available in the search results, research on related compounds highlights potential applications:
- Pyrazole derivatives as anti-cancer agents 1-H-pyrazole-containing compounds have demonstrated the ability to inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .
- Anti-inflammatory activity of pyrazole compounds Certain pyrazole derivatives have shown significant anti-inflammatory activity, exceeding that of celecoxib and indomethacin . Some have been identified as selective COX-2 inhibitors .
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:
*Calculated molecular weight based on formula C₁₂H₁₄F₃N₃O₄.
Impact of Substituents on Physicochemical Properties
- Boc Protection : The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to analogs with free amines (e.g., 1-methyl-3-CF₃-pyrazole-5-carboxylic acid) .
- Trifluoromethyl (CF₃) Groups : The CF₃ group at position 3 enhances metabolic stability and lipophilicity (logP ~2.5), similar to pesticidal compounds like fipronil derivatives .
- Carboxylic Acid vs. Ester/Amide : The free carboxylic acid in the target compound increases polarity (logD ~0.8) compared to ethyl ester derivatives (logD ~3.2), affecting membrane permeability .
Analytical Data
Biological Activity
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2059971-90-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₁H₁₄F₃N₃O₄
- Molecular Weight : 309.24 g/mol
- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl amino group, which may influence its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have been reported to demonstrate antiproliferative effects against lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
- The mechanism often involves the induction of apoptosis and cell cycle arrest, which has been linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK .
-
Anti-inflammatory Effects :
- Some studies highlight the anti-inflammatory properties of pyrazole derivatives. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been a focal point, with certain compounds demonstrating significant selectivity and potency compared to standard anti-inflammatory drugs like diclofenac .
- In vivo models have shown that these compounds can reduce edema and pain, suggesting their potential as therapeutic agents in inflammatory diseases .
-
Antibacterial and Antiviral Properties :
- Research indicates that certain pyrazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, some have shown antiviral effects in vitro against viruses such as influenza .
- The exact mechanisms are still under investigation but may involve interference with viral replication or bacterial cell wall synthesis.
Case Studies
A selection of studies exemplifies the biological activity of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid:
The biological activities of 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:
- Cell Cycle Modulation : Induction of G0/G1 phase arrest in cancer cells has been observed, leading to reduced proliferation.
- Apoptosis Induction : Activation of caspases and upregulation of pro-apoptotic proteins have been noted in treated cancer cells.
- Enzyme Inhibition : Specific inhibition of COX enzymes has been documented, contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
